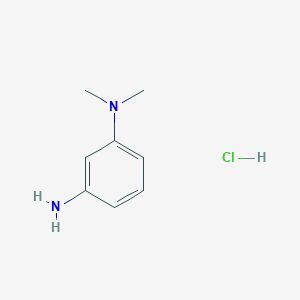

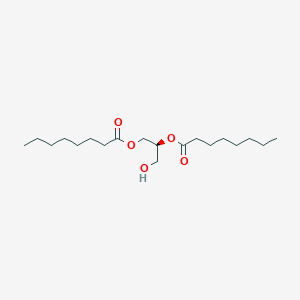

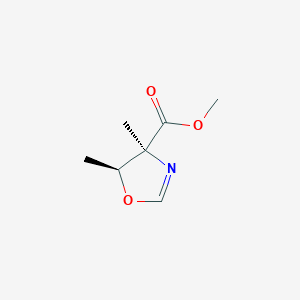

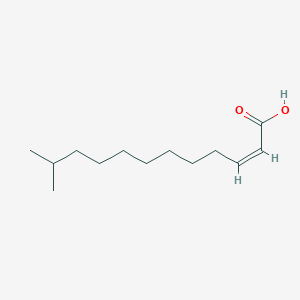

![molecular formula C11H18N2O B043779 1,8-Dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one CAS No. 123366-49-4](/img/structure/B43779.png)

1,8-Dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Heterocyclic chemistry is a significant branch of organic chemistry, focusing on the synthesis and application of heterocycles. Compounds like 1,8-Dimethyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-one are of interest due to their unique structures and potential applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

Research by Kakehi et al. (1995) discusses the preparation of nitrogen-bridged heterocycles, providing a context for the synthetic approaches that might be applicable to compounds like 1,8-Dimethyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-one. The synthesis involves reactions of thiocarbonylmethylides with dimethyl acetylenedicarboxylate, which could offer insights into similar synthetic strategies (Kakehi, Ito, & Fujita, 1995).

Molecular Structure Analysis

The study by Yang et al. (2011) on the crystal structure of a related compound showcases the importance of X-ray crystallography in determining the molecular structure of complex heterocycles, which is crucial for understanding the three-dimensional conformation and reactivity of these molecules (Yang, Sun, & Zhu, 2011).

Chemical Reactions and Properties

The work of Shieh et al. (2001) on the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in methylation reactions highlights the reactivity of nitrogen-containing bicyclic structures with dimethyl carbonate under mild conditions, demonstrating the versatility of these compounds in synthetic chemistry (Shieh, Dell, & Repič, 2001).

Physical Properties Analysis

Studies on similar compounds often include analyses of physical properties such as melting points, boiling points, solubility, and crystal structure. These properties are crucial for understanding the stability and applicability of the compounds in various environments and applications.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, are essential for the application of these compounds in synthetic routes. For instance, the reactivity of the compound in nucleophilic catalysis as discussed by Shieh et al. (2002), shows the potential for esterification reactions, which is a critical aspect of chemical synthesis (Shieh, Dell, & Repič, 2002).

Applications De Recherche Scientifique

Synthesis Techniques and Structural Insights

Polycyclic Compound Derivation : Research demonstrates the synthesis of complex polycyclic compounds, such as the derivation of two polycyclic compounds via a Diels-Alder reaction, illustrating the versatility of cycloaddition reactions in forming densely packed molecular structures with potential applications in materials science and catalysis (J. Zukerman-Schpector et al., 2001).

Epoxy Compound Formation : Studies on the synthesis of 1,7-epoxycyclononanes and 1,8-epoxycyclodecanes through β-fragmentation reactions using lead tetraacetate and iodine from a precursor compound highlight innovative approaches to creating cyclic epoxy systems. These methods offer pathways to new materials with unique chemical and physical properties (Á. Montaña & S. Ponzano, 2006).

N-substituted Derivatives Synthesis : The synthesis of N-substituted derivatives of azatricyclo undecane compounds and their screening for cytotoxic activity against human cancer cell lines demonstrates the potential pharmaceutical applications of such structures. This research contributes to the development of new chemotherapeutic agents (J. Kossakowski & Bożena Kuran, 2008).

Applications in Catalysis and Organic Synthesis

- Catalytic Applications : The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst in the methylation of phenols, indoles, and benzimidazoles with dimethyl carbonate under mild conditions and enhanced by microwave irradiation illustrates the potential of nitrogen-containing polycyclic compounds in facilitating organic transformations. This research underscores the importance of such compounds in green chemistry and sustainable synthesis strategies (W. Shieh et al., 2001).

Safety And Hazards

Propriétés

IUPAC Name |

1,8-dimethyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O/c1-10-5-12-3-4-13(6-10)8-11(2,7-12)9(10)14/h3-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDDACAGJHXCPJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CN3CCN(C1)CC(C3)(C2=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50338204 |

Source

|

| Record name | 1,8-dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50338204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,8-Dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one | |

CAS RN |

123366-49-4 |

Source

|

| Record name | 1,8-dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50338204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.